N-cycloheptylglycine
Vue d'ensemble
Description
Synthesis Analysis
While specific synthesis methods for N-cycloheptylglycine were not found, there are general methods for synthesizing similar compounds. For instance, N-heterocyclic carbenes (NHCs) based on macrocycles have been synthesized and used in the design of catalysts . Additionally, retrosynthetic pathways can be predicted using transformer-based models and a hyper-graph exploration strategy .Molecular Structure Analysis
The molecular weight of N-cycloheptylglycine is 171.24 . Detailed structural analysis of similar compounds can be performed using techniques like high-performance liquid chromatography (HPLC) combined with exoglycosidase array digestions . Another approach involves using mass spectrometry-based strategies for the analysis of N-glycosylated peptides .Chemical Reactions Analysis
While specific chemical reactions involving N-cycloheptylglycine were not found, there are databases like KEGG REACTION that contain information on various chemical reactions, mostly enzymatic reactions . Additionally, the reaction mechanism of N-cyclopropylglycine oxidation by monomeric sarcosine oxidase has been studied .Physical And Chemical Properties Analysis
N-cycloheptylglycine has a molecular weight of 171.24 . Its IUPAC name is (cycloheptylamino)acetic acid . Further physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
Cell-Permeable Peptides in Transplant Therapy
N-cycloheptylglycine's derivatives have been explored in the context of transplant therapy. For example, a cell-permeable peptide developed as an inhibitor of NFAT (nuclear factor of activated T cells) has shown promise in immunosuppression for islet allografts in mice. This approach could offer a safer alternative to calcineurin inhibitors, which have several side effects including hyperglycemia (Noguchi et al., 2004).
Synthesis of Long Chain Fatty Acyl Glycines
Research has also investigated the role of enzymes like cytochrome c in the synthesis of N-arachidonoyl glycine (NAGly) from arachidonoyl coenzyme A and glycine. These long chain fatty acyl glycines, including derivatives of N-cycloheptylglycine, have various physiological effects, though their biosynthetic pathways were previously unclear (McCue et al., 2008).
Role in Dipeptidyl Peptidase IV Inhibition
Cyclohexylglycine amides, related to N-cycloheptylglycine, have been synthesized and tested for their activity against dipeptidyl peptidase IV. This research has implications for treating type 2 diabetes, as these compounds, including fluorinated pyrrolidines and azetidines, demonstrated strong inhibitory activity (Hulin et al., 2005).
Asymmetric Catalysis in Amino Acid Synthesis
Studies have been conducted on cyclic dipeptides, like those related to N-cycloheptylglycine, to catalyze an enantioselective version of the Strecker amino acid synthesis. This approach allows for the production of a variety of arylglycines with high enantiomeric excess, highlighting its potential in asymmetric catalysis (Iyer et al., 1996).
Novel Neurotransmission Mechanisms
Cycloprolylglycine, a compound structurally related to N-cycloheptylglycine, has been identified in the brain and is linked to novel neurotransmission mechanisms. It has demonstrated potential therapeutic effects for conditions like depression and is believed to facilitate memory (Abdullina et al., 2022).
Orientations Futures
Propriétés
IUPAC Name |
2-(cycloheptylamino)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c11-9(12)7-10-8-5-3-1-2-4-6-8/h8,10H,1-7H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLBBQAAYSJEMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60611318 | |
Record name | N-Cycloheptylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60611318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
82017-41-2 | |
Record name | N-Cycloheptylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60611318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the N-terminal β-turn in bradykinin antagonists like B-10206?
A1: The research highlights the critical role of the N-terminal β-turn in the activity of bradykinin antagonists. B-10206, a potent bradykinin B2 receptor antagonist, incorporates N-cycloheptylglycine within its structure and exhibits an ideal type II β-turn from Pro2 to Igl5 (α-(2-indanyl)glycine). This structural feature is hypothesized to be crucial for its interaction with the bradykinin B2 receptor. [] The presence of this β-turn may facilitate specific binding interactions with the receptor, ultimately leading to its antagonist activity. []
Q2: How does the structure of B-10206, particularly the incorporation of N-cycloheptylglycine, contribute to its potency as a bradykinin antagonist?
A2: While the exact mechanism of interaction remains to be fully elucidated, the research suggests that the N-terminal β-turn, enabled by the presence of N-cycloheptylglycine and stabilized by other structural features like the salt bridge in B-10148, is vital for the antagonist activity of these peptides. [] It is plausible that the bulky, hydrophobic cycloheptyl group of N-cycloheptylglycine contributes to specific binding interactions with the receptor, potentially through hydrophobic interactions with a complementary hydrophobic pocket on the receptor. Further research, including detailed structural studies of the peptide-receptor complex, is needed to definitively characterize these interactions. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.